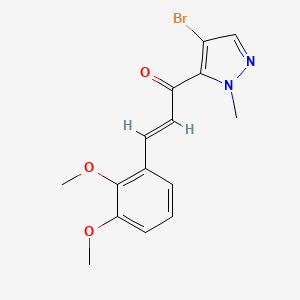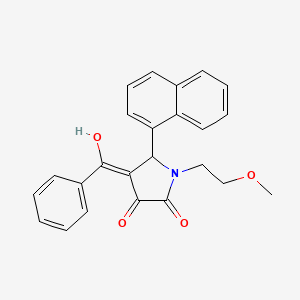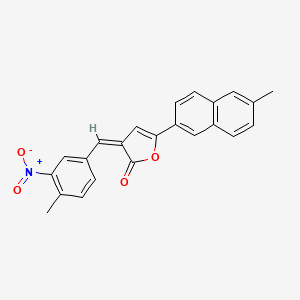
5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, also known as MNF, is a synthetic compound that has gained significant attention in scientific research due to its unique properties. MNF is a derivative of nitrofuran and has been studied for its potential applications in various fields, including medicine, agriculture, and environmental science.
Applications De Recherche Scientifique
5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone has been studied for its potential applications in various fields of scientific research. In medicine, this compound has been shown to possess antibacterial, antifungal, and antitumor properties. This compound has been found to be effective against a range of bacterial and fungal strains, including drug-resistant strains. In addition, this compound has been shown to inhibit the growth of cancer cells in vitro and in vivo.
In agriculture, this compound has been studied for its potential use as a pesticide. This compound has been shown to be effective against a range of pests, including insects and fungi. This compound has also been found to be non-toxic to non-target organisms, making it a promising alternative to conventional pesticides.
In environmental science, this compound has been studied for its potential use in water treatment. This compound has been shown to be effective in removing heavy metals and other pollutants from water, making it a promising candidate for use in wastewater treatment plants.
Mécanisme D'action
The mechanism of action of 5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone is not fully understood, but it is believed to involve the inhibition of key enzymes and metabolic pathways in target organisms. This compound has been shown to inhibit the activity of bacterial and fungal enzymes involved in cell wall synthesis, DNA replication, and protein synthesis. This compound has also been found to disrupt mitochondrial function in cancer cells, leading to apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, depending on the target organism and the dose used. In bacteria and fungi, this compound has been shown to inhibit growth and reproduction, leading to cell death. In cancer cells, this compound has been found to induce apoptosis and inhibit cell proliferation. This compound has also been shown to have anti-inflammatory and antioxidant effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone has several advantages for use in lab experiments, including its broad-spectrum activity against bacteria, fungi, and cancer cells, its low toxicity to non-target organisms, and its potential use in water treatment and pesticide applications. However, this compound also has some limitations, including its complex synthesis method, its limited solubility in water, and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for research on 5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone, including:
1. Further studies on the mechanism of action of this compound, including its interactions with key enzymes and metabolic pathways in target organisms.
2. Development of this compound derivatives with improved solubility and bioavailability.
3. Exploration of the potential use of this compound as a water treatment agent for the removal of heavy metals and other pollutants.
4. Investigation of the potential use of this compound as a pesticide for the control of insect and fungal pests.
5. Studies on the potential use of this compound in combination with other drugs or therapies for the treatment of cancer and other diseases.
In conclusion, this compound is a synthetic compound that has gained significant attention in scientific research due to its unique properties. This compound has potential applications in various fields, including medicine, agriculture, and environmental science. Future research on this compound is needed to fully understand its mechanism of action and explore its potential uses in different fields.
Méthodes De Synthèse
5-(6-methyl-2-naphthyl)-3-(4-methyl-3-nitrobenzylidene)-2(3H)-furanone can be synthesized through a multi-step process involving the reaction of 6-methyl-2-naphthol with 4-methyl-3-nitrobenzaldehyde. The resulting intermediate product is then subjected to cyclization, followed by the addition of a base to form this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to achieve high yields and purity.
Propriétés
IUPAC Name |
(3Z)-5-(6-methylnaphthalen-2-yl)-3-[(4-methyl-3-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-14-3-6-18-12-19(8-7-17(18)9-14)22-13-20(23(25)28-22)10-16-5-4-15(2)21(11-16)24(26)27/h3-13H,1-2H3/b20-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGFADXPXUHGYTB-JMIUGGIZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=CC(=CC4=CC(=C(C=C4)C)[N+](=O)[O-])C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(C=C2)C3=C/C(=C/C4=CC(=C(C=C4)C)[N+](=O)[O-])/C(=O)O3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B5488376.png)
![6-{3-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}-5-imino-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5488384.png)
![5-methoxy-2-[4-(2-methyl-1,3-thiazol-5-yl)-1H-pyrazol-3-yl]phenol](/img/structure/B5488396.png)
![3-(1,3-benzodioxol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5488404.png)
![1-benzyl-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5488406.png)
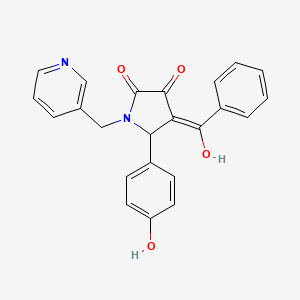
![N-(2-fluorophenyl)-4-[2-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B5488428.png)
![(4R)-4-(4-{[(2,5-dimethyl-3-furoyl)(methyl)amino]methyl}-1H-1,2,3-triazol-1-yl)-N-methyl-L-prolinamide hydrochloride](/img/structure/B5488435.png)
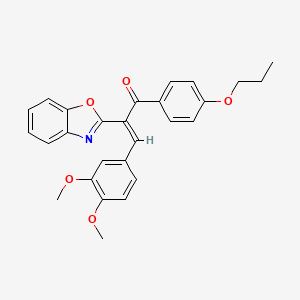
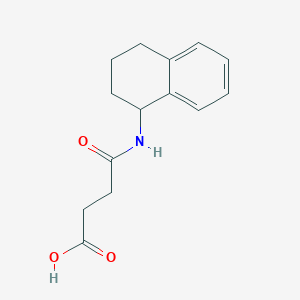
![1-{2,5-dioxo-1-[2-(phenylthio)phenyl]-3-pyrrolidinyl}-4-piperidinecarboxamide](/img/structure/B5488453.png)
